Sodium beta-phenyl-gamma-hydroxybutyrate is synthesized from gamma-butyrolactone through various chemical processes. Gamma-butyrolactone is derived from natural sources or can be produced synthetically.
The synthesis of sodium beta-phenyl-gamma-hydroxybutyrate typically involves the saponification of gamma-butyrolactone using sodium hydroxide.
Sodium beta-phenyl-gamma-hydroxybutyrate has a molecular formula of . Its structure includes:
Sodium beta-phenyl-gamma-hydroxybutyrate participates in several chemical reactions, primarily involving its hydroxy and carboxyl functional groups.
Sodium beta-phenyl-gamma-hydroxybutyrate acts primarily on GABA receptors in the brain.
Physical and chemical property analyses indicate that sodium beta-phenyl-gamma-hydroxybutyrate remains stable under typical laboratory conditions but should be protected from light and moisture to maintain efficacy.
Sodium beta-phenyl-gamma-hydroxybutyrate has several scientific uses:
Gamma-hydroxybutyrate (GHB) emerged in the 1960s as a general anesthetic due to its minimal side effects and rapid action, though its narrow therapeutic window limited clinical utility [1] [3]. By the 1980s–1990s, GHB gained notoriety as a recreational drug and substance of abuse, prompting regulatory restrictions worldwide. This catalyzed interest in structurally modified analogs that might retain therapeutic potential while circumventing legal controls. Beta-phenyl-GHB derivatives, including sodium beta-phenyl-gamma-hydroxybutyrate (C₁₀H₁₁NaO₃; PubChem CID 23681191), represent a strategic shift toward aryl-substituted GHB analogs [5] [8]. These compounds integrate aromatic rings into the GHB backbone, altering receptor interactions and metabolic stability. Early research focused on analogs like 4-methyl-GHB (GHV) and 4-phenyl-GHB, with the latter demonstrating distinct neuropharmacological profiles in animal models [8]. The development timeline underscores a broader trend: leveraging molecular hybridization to explore structure-activity relationships (SAR) within controlled substance analogs.
Table 1: Key GHB Analogs and Their Developmental Timeline
Compound | Chemical Features | Primary Research Era | Status |
---|---|---|---|
GHB | Endogenous short-chain fatty acid | 1960s (anesthetic use) | Schedule III (medicinal) |
Gamma-valerolactone (GVL) | 4-Methyl-GHB prodrug | 1990s | Illicit substitute |
1,4-Butanediol (1,4-B) | GHB prodrug | 2000s | Controlled in multiple regions |
β-Phenyl-GHB (sodium salt) | Aryl substitution at β-carbon | 2010s–Present | Research compound |
The structural design of sodium beta-phenyl-gamma-hydroxybutyrate centers on pharmacophore hybridization. GHB’s core consists of a four-carbon chain with hydroxyl and carboxyl termini, acting as a weak GABAB receptor agonist and endogenous GHB receptor ligand [1] [8]. Introducing a phenyl group at the β-position (C3) modifies three key properties:
Receptor Binding Dynamics: The phenyl ring’s steric bulk and π-electron system may alter affinity for GABAB and GHB receptors. GHB itself exhibits biphasic dopamine regulation—low doses stimulate release via GHB receptors, while high doses inhibit it via GABAB [8]. Beta-phenyl substitution could amplify or disrupt this balance by enhancing interactions with hydrophobic receptor pockets.
Metabolic Stability: GHB undergoes rapid oxidation to succinic semialdehyde and further to GABA, yielding a short half-life (30–60 min) [1] [4]. The phenyl group introduces steric hindrance that may shield the molecule from dehydrogenases, prolonging activity. This aligns with studies showing aryl substitutions in carboxylic acids reduce susceptibility to β-oxidation [9].
Electronic Modulation: The electron-rich phenyl ring could influence the carboxylate’s ionization state or hydrogen-bonding capacity, potentially altering blood-brain barrier permeability. Monocarboxylate transporters (MCTs), which facilitate GHB uptake [7], recognize aryl-acetic acid structures (e.g., NSAIDs like ibuprofen) [7] [10]. Beta-phenyl-GHB may exploit similar transport mechanisms.
Table 2: Comparative Molecular Properties of GHB and β-Phenyl-GHB
Property | GHB | β-Phenyl-GHB (Sodium Salt) | Biochemical Implication |
---|---|---|---|
Molecular Formula | C₄H₈O₃ | C₁₀H₁₁NaO₃ | Increased molecular weight & lipophilicity |
Key Functional Groups | -OH, -COOH | -OH, -COONa, phenyl ring | Enhanced receptor interaction diversity |
Transport Mechanisms | MCT1, SMCT1 | Potential MCT/NSAID transporters | Possible brain penetration via shared pathways |
Metabolic Vulnerability | High (dehydrogenase-sensitive) | Moderate (steric shielding) | Extended half-life |
Sodium beta-phenyl-gamma-hydroxybutyrate occupies a niche category within novel psychoactive substances (NPS), defined by structural analogy to regulated compounds. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) classifies such analogs as "GHB derivatives" if they retain the core hydroxybutanoate structure with aryl or alkyl modifications [4] [8]. Beta-phenyl-GHB exemplifies two NPS design strategies:
Functional Group Manipulation: Replacing hydrogen at C3 with a phenyl group creates a sterically and electronically distinct analog. Unlike prodrugs (e.g., GBL or 1,4-B), which convert to GHB in vivo, beta-phenyl-GHB is active per se and avoids metabolic pathways targeted by regulations [4].
Receptor Profiling Diversification: While GHB primarily affects GABAB and GHB receptors, phenyl substitution may shift activity toward other targets. Sodium phenylbutyrate (a structural cousin) acts as a histone deacetylase (HDAC) inhibitor [9], suggesting beta-phenyl-GHB could have multimodal actions—combining GABAergic effects with epigenetic modulation. This dual potential complicates regulatory classification, as it blurs lines between depressants and nootropics.
Critically, beta-phenyl-GHB remains a research compound without documented human misuse. However, its position in the NPS landscape is informed by patterns observed with earlier analogs:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7